4-(4-Methylpiperidin-1-yl)butanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFINUZCPZMEZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Methylpiperidin 1 Yl Butanoic Acid
Established Synthetic Routes to the Core 4-(4-Methylpiperidin-1-yl)butanoic Acid Structure
The construction of the this compound molecule is primarily achieved through a two-step process involving the formation of the carbon-nitrogen bond to create the tertiary amine, followed by the generation of the carboxylic acid functionality.
N-Alkylation Strategies Involving Piperidine (B6355638) Moieties
A common and effective method for synthesizing the backbone of the target compound is the N-alkylation of 4-methylpiperidine (B120128). This nucleophilic substitution reaction typically involves the reaction of 4-methylpiperidine with a four-carbon electrophile, such as a halo-substituted butanoate ester. For instance, ethyl 4-bromobutanoate is a frequently used reagent for this purpose. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. The choice of solvent and base can be critical for optimizing the reaction yield and purity of the intermediate ester, ethyl 4-(4-methylpiperidin-1-yl)butanoate.
Alternatively, γ-butyrolactone can be employed as the four-carbon electrophile. The ring-opening reaction of γ-butyrolactone by 4-methylpiperidine under appropriate conditions directly furnishes the butanoic acid derivative. This approach offers the advantage of directly forming the carboxylic acid moiety, potentially reducing the number of synthetic steps.
Table 1: N-Alkylation Strategies for Synthesis of this compound Precursors
| Piperidine Derivative | Electrophile | Base | Solvent | Product |
| 4-Methylpiperidine | Ethyl 4-bromobutanoate | Sodium bicarbonate | N,N-Dimethylformamide (DMF) | Ethyl 4-(4-methylpiperidin-1-yl)butanoate |
| 4-Methylpiperidine | Ethyl 4-bromobutanoate | Potassium carbonate | Acetonitrile (B52724) | Ethyl 4-(4-methylpiperidin-1-yl)butanoate |
| 4-Methylpiperidine | γ-Butyrolactone | - | High Temperature | This compound |
Carboxylic Acid Formation from Precursor Esters
When the N-alkylation step yields an ester, such as ethyl 4-(4-methylpiperidin-1-yl)butanoate, a subsequent hydrolysis reaction is necessary to obtain the final carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk
Basic hydrolysis, often referred to as saponification, is a common method. libretexts.org It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is typically irreversible and results in the formation of the corresponding carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid. chemguide.co.uk
Acid-catalyzed hydrolysis is an alternative route, where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. libretexts.orgchemguide.co.uk This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and alcohol. chemguide.co.uk
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound is dependent on the careful optimization of reaction parameters. In the N-alkylation step, factors such as the choice of base, solvent, reaction temperature, and duration can significantly impact the yield and purity of the resulting ester. For instance, the use of a non-nucleophilic base is crucial to prevent side reactions with the electrophile. The selection of an appropriate solvent that can dissolve both the reactants and facilitate the reaction is also important.
For the hydrolysis step, the concentration of the acid or base, reaction temperature, and reaction time are key variables that need to be controlled to ensure complete conversion of the ester to the carboxylic acid while minimizing potential side reactions. The purification of the final product, often achieved through crystallization or chromatography, is also a critical step in obtaining a high-purity compound. In some instances, the final product is isolated and purified as a hydrochloride salt to improve its stability and handling properties.
Synthesis of Analogues and Derivatized Forms of this compound
The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of analogues and derivatives. Modifications can be introduced at two primary locations: the piperidine ring and the butanoic acid chain.
Modifications on the Piperidine Ring System
The 4-methylpiperidine moiety offers several possibilities for structural modification to explore structure-activity relationships in medicinal chemistry contexts. These modifications can range from simple changes to the substituent at the 4-position to more complex alterations of the ring itself.
One approach involves the introduction of different alkyl or functional groups at the 4-position of the piperidine ring. This can be achieved by starting with appropriately substituted piperidines in the initial N-alkylation step. For example, using piperidines with varying alkyl groups at the 4-position would lead to a series of analogues with modified lipophilicity and steric properties.
More complex modifications include the introduction of additional substituents on the piperidine ring or the incorporation of the piperidine nitrogen into a bicyclic or spirocyclic system. acs.org Such modifications can rigidly constrain the conformation of the piperidine ring, which can be crucial for optimizing interactions with biological targets. nih.gov The synthesis of these more complex analogues often requires multi-step synthetic sequences to construct the desired piperidine core before its N-alkylation with the butanoic acid side chain. acs.org
Table 2: Examples of Piperidine Ring Modifications in Analogous Structures
| Modification Strategy | Example of Modified Piperidine | Resulting Analogue Type | Potential Impact |
| Variation of 4-substituent | 4-Ethylpiperidine | 4-(4-Ethylpiperidin-1-yl)butanoic acid | Altered lipophilicity and steric bulk |
| Introduction of additional substituents | 3-Methyl-4-alkylpiperidines | Di-substituted piperidine analogues | Modified conformational preferences |
| Bicyclic systems | Azabicyclo[x.y.z]alkanes | Conformationally restricted analogues | Enhanced receptor binding through defined geometry |
| Spirocyclic systems | Spiro[piperidine-4,1'-cycloalkanes] | Novel three-dimensional scaffolds | Exploration of new chemical space |
Functionalization and Substitution on the Butanoic Acid Chain
The butanoic acid chain of this compound is another key site for chemical modification, allowing for the introduction of various functional groups and the modulation of the compound's physicochemical properties.
The carboxylic acid group is a versatile handle for a variety of chemical transformations. It can be converted into esters, amides, or other carboxylic acid derivatives through standard coupling reactions. For example, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield a range of esters. Similarly, coupling with primary or secondary amines using reagents like carbodiimides can produce a diverse library of amides. These modifications can influence the compound's polarity, solubility, and ability to form hydrogen bonds.
Furthermore, substitutions can be introduced along the butanoic acid backbone. This can be achieved by starting with appropriately functionalized four-carbon building blocks in the initial N-alkylation step. For instance, using a 4-bromobutanoate derivative with a substituent at the 2- or 3-position would lead to analogues with functional groups on the aliphatic chain. These substituents can introduce new pharmacophoric features or alter the spacing and orientation of the terminal carboxylic acid group relative to the piperidine ring.
Integration of Diverse Heterocyclic Systems
The carboxylic acid moiety of this compound is a prime site for chemical modification, enabling the incorporation of a wide array of heterocyclic systems through the formation of amide bonds. This transformation is a cornerstone of medicinal chemistry, as the introduction of different heterocyclic rings can significantly influence the pharmacological properties of the resulting molecule.
The coupling of this compound with various nitrogen-containing heterocycles is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine group of a heterocyclic compound to form a stable amide linkage. Commonly employed coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). researchgate.netluxembourg-bio.com
The general mechanism for this transformation involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine of the heterocyclic partner. smolecule.com This methodology allows for the systematic synthesis of a library of compounds with diverse heterocyclic appendages, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.
For instance, the reaction of this compound with a substituted thiazole (B1198619) amine, in the presence of a coupling agent like HATU, would yield the corresponding N-thiazolyl-4-(4-methylpiperidin-1-yl)butanamide. The choice of the heterocyclic component is vast and can include, but is not limited to, pyridines, pyrazoles, imidazoles, and more complex fused ring systems.
| Heterocyclic Amine | Coupling Reagent | Resulting Amide |
|---|---|---|
| 2-Aminothiazole | HATU | 4-(4-Methylpiperidin-1-yl)-N-(thiazol-2-yl)butanamide |
| 4-Aminopyridine | EDC/HOBt | N-(Pyridin-4-yl)-4-(4-methylpiperidin-1-yl)butanamide |
| 3-Amino-5-methylisoxazole | PyBOP | N-(5-Methylisoxazol-3-yl)-4-(4-methylpiperidin-1-yl)butanamide |
Advanced Synthetic Techniques and Scalability Considerations for Research Applications
While the synthesis of this compound and its derivatives on a small scale for initial research is relatively straightforward, scaling up the synthesis for more extensive studies requires careful consideration of the chosen synthetic route and methodologies.
A common laboratory-scale synthesis of this compound would likely involve the alkylation of 4-methylpiperidine with a suitable four-carbon synthon containing a protected carboxylic acid or a precursor. For example, reacting 4-methylpiperidine with ethyl 4-bromobutanoate followed by hydrolysis of the resulting ester would yield the desired product.
For larger research-scale synthesis (grams to tens ofgrams), factors such as cost of starting materials, ease of purification, and reaction efficiency become more critical. The selection of reagents and solvents should favor those that are less expensive, readily available, and pose fewer safety and environmental concerns.
In the context of producing derivatives, particularly those involving amide bond formation with diverse and often expensive heterocyclic amines, a convergent synthetic strategy is generally preferred. This involves synthesizing the this compound core separately and then coupling it with the various heterocyclic partners in the final steps. This approach is more efficient than a linear synthesis where the heterocycle is introduced early on, as it maximizes the use of potentially precious heterocyclic building blocks.
For scalability, purification methods also need to be considered. While chromatography is a powerful tool for small-scale purification, it can be time-consuming and costly on a larger scale. Therefore, developing a synthesis that yields a product that can be purified by crystallization or simple extraction is highly advantageous.
| Factor | Small-Scale (mg) | Research-Scale (g) |
|---|---|---|
| Synthetic Strategy | Linear or convergent | Convergent preferred |
| Reagent Cost | Less critical | Important consideration |
| Purification Method | Chromatography common | Crystallization/extraction preferred |
| Reaction Monitoring | TLC, LC-MS | TLC, LC-MS, NMR for reaction completion |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the elucidation of the covalent framework of an organic molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise chemical environment and connectivity of each proton and carbon atom can be established.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR analysis provides detailed information about the number of different types of protons and their neighboring environments. For 4-(4-Methylpiperidin-1-yl)butanoic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the butanoic acid chain and the 4-methylpiperidine (B120128) ring.
Based on the structure, the predicted proton signals would include:
A broad singlet for the carboxylic acid proton (-COOH).
A triplet for the methylene (B1212753) protons alpha to the carboxyl group (-CH₂-COOH).
A triplet for the methylene protons alpha to the piperidine (B6355638) nitrogen (-CH₂-N).
Multiplets for the methylene protons on the piperidine ring.
A multiplet for the methine proton at the 4-position of the piperidine ring.
A doublet for the methyl group protons (-CH₃) on the piperidine ring.
A multiplet for the central methylene group of the butanoic acid chain.
Detailed experimental data for the ¹H-NMR analysis of this compound, including specific chemical shifts and coupling constants, were not available in the public literature reviewed for this article.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the bonding network, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY spectra would reveal proton-proton couplings, for instance, showing the correlation between the adjacent methylene groups in the butanoic acid chain.
HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.
HMBC spectra would show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the molecular structure, such as the connectivity between the butanoic acid chain and the piperidine nitrogen.
No specific 2D-NMR studies for this compound were identified in the course of this literature review.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for confirming its elemental composition through high-resolution measurements.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental formula. For this compound (C₁₀H₁₉NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
Table 2: Theoretical Exact Mass for this compound
| Ion Formula | Theoretical Exact Mass (m/z) |
|---|
An experimental HRMS value for this compound was not available in the reviewed scientific literature to compare with the theoretical value.
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a "fingerprint" of the compound and is particularly useful for identifying the presence of specific functional groups.
For this compound, key characteristic absorption bands would be expected for:
The broad O-H stretch of the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹.
The strong C=O (carbonyl) stretch of the carboxylic acid, usually found around 1700-1725 cm⁻¹.
The C-N stretching vibrations of the tertiary amine in the piperidine ring.
The C-H stretching and bending vibrations of the methyl and methylene groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |
| Alkane | C-H Stretch | 2850-2960 |
Specific experimental data from vibrational spectroscopy for this compound were not located in the reviewed literature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The carboxylic acid group would produce a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1710 cm⁻¹. The tertiary amine within the piperidine ring and the aliphatic C-H bonds would also give rise to specific absorption peaks.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 2950-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1470-1450 | Medium | C-H bend (Aliphatic) |
| 1250-1000 | Medium | C-N stretch (Tertiary amine) |
Note: The data in this table is predictive and based on characteristic functional group absorption frequencies. Actual experimental values may vary.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary vibrational spectroscopic technique to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the C-C skeletal vibrations and symmetric C-H stretching and bending modes would be prominent. The C=O stretch of the carboxylic acid would also be observable, though typically weaker than in the FT-IR spectrum. This technique is particularly useful for analyzing bulk samples and aqueous solutions.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-2800 | Strong | C-H stretch (Aliphatic) |
| 1670 | Weak | C=O stretch (Carboxylic acid) |
| 1460-1440 | Medium | C-H bend (Aliphatic) |
| 1350-1250 | Medium | C-H wagging/twisting |
Note: The data in this table is predictive and based on typical Raman scattering frequencies for the expected functional groups. Actual experimental values may vary.
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods are essential for separating the components of a mixture and determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of non-volatile and thermally labile compounds. A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
Detection could be achieved using a UV detector, although the compound lacks a strong chromophore, which might necessitate detection at lower wavelengths (around 200-210 nm). Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used for more universal detection. Method development would focus on optimizing mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
Table 3: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
Note: This is an exemplary HPLC method. Actual parameters would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC/MS is challenging. Therefore, derivatization is typically required to convert the non-volatile carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester.
Following derivatization, the sample would be injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and confirmation of the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for the analysis of this compound, especially for trace-level analysis in complex matrices, as it does not require derivatization.
An electrospray ionization (ESI) source in positive ion mode would likely be used, as the tertiary amine in the piperidine ring can be readily protonated. The mass spectrometer would be set to monitor for the protonated molecule [M+H]⁺. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (LC/MS/MS) could be employed, monitoring a specific fragmentation of the parent ion.
Table 4: Hypothetical LC/MS Method Parameters for this compound
| Parameter | Value |
|---|---|
| LC Conditions | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion [M+H]⁺ | m/z 186.14 |
| Capillary Voltage | 3.5 kV |
Note: These are exemplary LC/MS parameters and would need to be optimized experimentally.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. Methods like Density Functional Theory (DFT) are routinely employed to evaluate the electronic and geometrical properties of organic compounds, providing a bridge between molecular structure and chemical behavior. biointerfaceresearch.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(4-Methylpiperidin-1-yl)butanoic acid, DFT calculations, specifically using the B3LYP functional with a 6-31+G(d) basis set, have been utilized to determine its optimized molecular geometry. biointerfaceresearch.com This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation of the molecule. researchgate.netresearchgate.net
The stability of this optimized structure is confirmed by performing harmonic vibrational frequency calculations. The absence of any negative (imaginary) frequencies indicates that the calculated geometry represents a true energy minimum on the potential energy surface. biointerfaceresearch.com The optimized structure reveals the specific bond lengths, bond angles, and dihedral angles that characterize the compound's shape. Further analysis of the smallest calculated vibrational frequencies can also provide an indication of the molecule's relative stability. researchgate.net
Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses provide a deeper understanding of the electronic landscape and reactivity of this compound.
NBO Analysis: This method investigates charge distribution and interactions between orbitals, offering insights into intra- and intermolecular bonding. biointerfaceresearch.commdpi.com NBO analysis for derivatives of this compound has been used to study the redistribution of electron density in various bonding and anti-bonding orbitals. biointerfaceresearch.com This helps in understanding hyperconjugative interactions and charge delocalization, which are key to the molecule's stability and electronic properties. mdpi.comnih.gov For instance, in similar piperidinium (B107235) structures, NBO analysis shows that electronegative atoms like oxygen and nitrogen exhibit negative charges, indicating their electron-donating capabilities. mdpi.com
FMO Analysis: The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com For butanoic acid derivatives, calculations have shown that the LUMO is primarily located on the aliphatic chain. biointerfaceresearch.com A smaller energy gap generally implies higher reactivity. mdpi.com
DFT calculations are highly effective in predicting various electronic and spectroscopic properties. biointerfaceresearch.com Key electronic reactivity descriptors can be calculated from the HOMO and LUMO energy values.
Electronic Properties: Global reactivity descriptors such as chemical potential (μ), nucleophilicity (N), and the electrophilicity index (ω) can be computed to quantify the molecule's reactive nature. biointerfaceresearch.com These parameters provide a quantitative basis for comparing the reactivity of different molecules. For instance, a study on butanoic acid derivatives determined the nucleophilicity of a compound analogous to this compound to be 3.35 eV. researchgate.net
| Electronic Property | Description |
|---|---|
| Chemical Potential (μ) | Measures the tendency of electrons to escape from a system. |
| Nucleophilicity (N) | Quantifies the ability of a molecule to donate electrons to an electrophile. |
| Electrophilicity Index (ω) | Measures the energy stabilization when a molecule acquires additional electronic charge. |
| HOMO-LUMO Gap (ΔE) | Indicates the chemical reactivity and stability of the molecule. |
Spectroscopic Parameters: Beyond electronic properties, computational methods can predict spectroscopic data. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are used to calculate Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). biointerfaceresearch.com Additionally, vibrational frequencies corresponding to Fourier-Transform Infrared (FT-IR) and Raman spectra can be computed, which, when compared with experimental data, help to confirm the molecular structure and vibrational modes. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. drugdesign.orgmdpi.com This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com
QSAR models can be developed in two or three dimensions to predict the biological activity of compounds like this compound.
2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are numerical values representing physicochemical properties of the molecule. nih.gov For piperidine (B6355638) derivatives, 2D-QSAR models have been successfully built using techniques like multilinear regression (MLR) and machine learning approaches to predict toxicological or inhibitory activities. nih.govtandfonline.comresearchgate.net These models use calculated descriptors to create a linear or non-linear equation that can predict the activity of unsynthesized compounds. nih.govnih.gov
3D-QSAR: These models go a step further by considering the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. tandfonline.comresearchgate.net These techniques calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules and correlate these fields with their biological activities. The resulting models provide contour maps that visualize the spatial regions where modifications to the molecular structure are likely to increase or decrease activity, offering crucial guidance for rational drug design. researchgate.net
The foundation of any predictive QSAR model is the selection of relevant molecular descriptors that encode the structural features responsible for biological activity. mdpi.com For butanoic acid and piperidine derivatives, a range of physicochemical descriptors are calculated to build robust models. biointerfaceresearch.com
These descriptors, often calculated using specialized software, quantify various aspects of the molecule's structure and properties. biointerfaceresearch.com For instance, miLogP represents lipophilicity, which is crucial for membrane permeability, while TPSA is a key indicator of a molecule's ability to traverse cell membranes. frontiersin.orgnih.gov The number of rotatable bonds (nrotb) relates to conformational flexibility, which is important for binding to a biological target. frontiersin.org These descriptors are the independent variables in a QSAR equation used to predict the dependent variable, which is the biological activity (e.g., IC₅₀, Kᵢ). mdpi.comnih.gov
| Descriptor | Physicochemical Property |
|---|---|
| miLogP | Octanol/water partition coefficient (Lipophilicity) |
| TPSA | Topological Polar Surface Area |
| MW | Molecular Weight |
| nrotb | Number of Rotatable Bonds (Flexibility) |
| nON | Number of hydrogen bond acceptors (O and N atoms) |
| nOHNH | Number of hydrogen bond donors (OH and NH groups) |
| Vm | Molecular Volume |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This technique is crucial for understanding the binding mechanism and estimating the strength of the interaction.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, its structural motifs—a piperidine ring and a butanoic acid chain—are common in many biologically active compounds. This allows for informed predictions about its potential binding modes with various biological targets.
The tertiary amine of the piperidine ring is expected to be protonated at physiological pH, enabling it to form a salt bridge with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in a binding pocket. rsc.org This electrostatic interaction is often a key anchor point for piperidine-containing ligands. rsc.org For instance, in studies of piperidine derivatives targeting acetylcholinesterase (AChE), the protonated nitrogen frequently interacts with the anionic subsite of the enzyme. nih.govresearchgate.net
The butanoic acid moiety provides a carboxylate group, which is a strong hydrogen bond acceptor and can also engage in ionic interactions. This group can interact with positively charged residues like lysine (B10760008) and arginine or with the backbone amides of the protein. nih.gov The presence of both a cationic center (protonated piperidine) and an anionic group (carboxylate) suggests that this compound could effectively bind to targets with distinct anionic and cationic binding sites.
| Structural Moiety | Potential Interacting Residues | Type of Interaction | Potential Biological Targets |
|---|---|---|---|
| Protonated Piperidine Nitrogen | Aspartate, Glutamate | Ionic Interaction / Salt Bridge | Enzymes, Receptors with anionic sites |
| Carboxylate Group | Lysine, Arginine, Backbone Amides | Ionic Interaction, Hydrogen Bonding | Kinases, Proteases |
| 4-Methyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction | Targets with hydrophobic pockets |
The formation of hydrogen bonds is a critical component of protein-ligand recognition and contributes significantly to binding specificity and affinity. epa.govresearchgate.net For this compound, the carboxylate group is the primary hydrogen bond acceptor. It can form strong hydrogen bonds with donor groups in the protein's active site, such as the hydroxyl groups of serine, threonine, and tyrosine, or the amide protons of the peptide backbone. nih.govmdpi.com The strength and geometry of these hydrogen bonds are crucial for stable binding.
Van der Waals interactions, although weaker than hydrogen bonds on an individual basis, collectively contribute significantly to the binding energy, especially in hydrophobic pockets. nih.govnih.gov The aliphatic chain of the butanoic acid and the methyl-substituted piperidine ring of the compound provide a nonpolar surface that can engage in favorable van der Waals contacts with hydrophobic amino acid residues like alanine, valine, leucine, and isoleucine within the binding site. hud.ac.uk The shape complementarity between the ligand and the binding pocket is a key determinant of the effectiveness of these interactions. nih.gov A well-matched fit will maximize the contact surface area and, consequently, the strength of the van der Waals forces. nih.gov
| Interaction Type | Contributing Moiety | Potential Protein Partner | Significance |
|---|---|---|---|
| Hydrogen Bonding | Carboxylate Oxygen | -OH (Ser, Thr, Tyr), -NH (Backbone) | Specificity and Directionality |
| Van der Waals | Piperidine Ring, Butanoic Chain, Methyl Group | Hydrophobic side chains (Ala, Val, Leu, Ile) | Binding Affinity and Stability |
| Ionic Interactions | Protonated Piperidine N, Carboxylate O | Asp, Glu, Lys, Arg | Strong, long-range attraction |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability over time and the analysis of the ligand's conformational behavior within the binding site.
The piperidine ring in this compound preferentially adopts a chair conformation, which is the most stable arrangement for six-membered rings. wikipedia.org The 4-methyl group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. wikipedia.org Upon binding to a protein, the piperidine ring may adopt a less favorable conformation, such as a twist-boat, if this is compensated by stronger interactions with the target. acs.org MD simulations can reveal the preferred conformation of the piperidine ring within the binding site and any conformational changes that occur during the simulation. researchgate.net
The butanoic acid chain possesses rotational freedom around its single bonds, allowing the molecule to adopt various conformations. MD simulations can explore these conformational states and identify the most populated and energetically favorable conformations when bound to the target. This conformational flexibility can be crucial for achieving an optimal fit within the binding pocket.
The stability of the ligand-protein complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein over the course of the simulation. A stable binding mode is characterized by a low and fluctuating RMSD, indicating that the ligand remains in its initial binding pose. Conversely, a large and increasing RMSD may suggest that the ligand is unstable in the binding site and may dissociate. Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more quantitative measure of binding affinity and stability. rsc.orgmdpi.com
Preclinical Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature
An extensive review of scientific and patent literature reveals a significant lack of publicly available data on the preclinical biological activity of the chemical compound this compound. Despite targeted searches for in vitro pharmacological investigations, no specific research findings detailing its interactions with major neurological and metabolic receptor systems have been identified.
The requested analysis focused on several key biological targets, including the Gamma-Amino Butyric Acid (GABA) receptor system, the serotonin 5-HT7 receptor, the nicotinic acetylcholine receptor, the G-Protein Coupled Receptor 40 (GPR40/FFAR1), and the Calcitonin Gene-Related Peptide (CGRP) receptor. However, there is no documented evidence in the public domain of this specific compound having been profiled for its binding affinity, modulation, agonism, or antagonism at these sites.
While the broader fields of GABA receptor modulation, serotonin receptor antagonism, and the development of agonists for nicotinic and GPR40 receptors are active areas of pharmaceutical research, the role, if any, of this compound in these contexts has not been published. Similarly, the compound is not mentioned in the available literature concerning the antagonism of the CGRP receptor, a significant target in migraine research.
Chemical suppliers list structurally related but distinct molecules, such as 3-(4-Methylpiperidin-1-yl)butanoic acid and 3,3-Difluoro-4-(4-methylpiperidin-1-yl)butanoic acid. However, the pharmacological profiles of these related compounds are also not detailed in the accessible literature, and their activity cannot be extrapolated to the subject compound.
Consequently, a detailed article on the preclinical biological activity and pharmacological investigations of this compound, as per the specified outline, cannot be generated at this time due to the absence of foundational research data. The compound's potential pharmacological properties remain uncharacterized in publicly accessible scientific records.
Preclinical Biological Activity and Pharmacological Investigations
In Vitro Biological Activity Profiling
Receptor Binding and Modulation Studies
Histamine H1 Receptor Binding Kinetics
The investigation into the binding kinetics of ligands at the Histamine H₁ (H₁R) receptor is crucial for understanding their potential duration of action. While direct kinetic data for 4-(4-Methylpiperidin-1-yl)butanoic acid is not available, studies on structurally similar compounds provide valuable insights. Specifically, a series of analogues were synthesized to probe the H₁R binding site by mimicking the binding mode of the long-acting antihistamine levocetirizine. acs.org
One such analogue, 4-(4-(2-benzylphenoxy)piperidin-1-yl)butanoic acid , features a butanoic acid chain attached to the piperidine (B6355638) nitrogen, similar to the title compound. This design allows the carboxylic acid moiety to interact with key residues in the phosphate pocket of the H₁R, namely K191⁵.³⁹, K179⁴⁵.⁴⁹, and H435⁷.³⁵. acs.org The analysis of structure-kinetic relationships (SKR) for this series of compounds revealed that the introduction of a carboxylic acid group could significantly increase the residence time (RT) at the H₁R, by up to 11-fold in some cases. acs.org
| Compound | Target | Key Finding |
|---|---|---|
| 4-(4-(2-Benzylphenoxy)piperidin-1-yl)butanoic acid | Histamine H₁ Receptor (H₁R) | Introduction of a carboxylic acid moiety can increase ligand residence time (RT). Analogues in this series showed comparable binding kinetics. acs.org |
Enzyme Inhibition Assays
Gamma-Amino Butyric Acid Aminotransferase (GABA-AT) Inhibition
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of this enzyme can lead to increased GABA levels in the brain, a strategy employed in the treatment of epilepsy. A review of the scientific literature did not yield specific data on the inhibitory activity of this compound against GABA-AT.
Phosphodiesterase 3 (PDE3) Inhibition Profiling
Phosphodiesterase 3 (PDE3) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in various physiological processes, including cardiac muscle contraction and vascular smooth muscle relaxation. Selective PDE3 inhibitors have been developed for cardiovascular diseases. nih.gov Although compounds containing the 4-methylpiperidine (B120128) moiety have been synthesized and evaluated as PDE3 inhibitors, no specific preclinical data on the PDE3 inhibitory activity of this compound itself have been reported in the literature reviewed. nih.govnih.gov
Soluble Epoxide Hydrolase (sEH) Inhibitory Activity
Soluble epoxide hydrolase (sEH) is a therapeutic target for inflammatory and cardiovascular diseases due to its role in metabolizing anti-inflammatory epoxy fatty acids. researchgate.netnih.gov The development of sEH inhibitors is an active area of research. nih.gov However, there is no specific information available in the reviewed scientific literature regarding the evaluation of this compound as an inhibitor of soluble epoxide hydrolase.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitory Evaluation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism. nih.gov It has emerged as a significant target in cancer immunotherapy due to its role in promoting immune escape. nih.gov Despite the intense interest in identifying novel IDO1 inhibitors, a search of the available literature did not provide any evidence of this compound being evaluated for inhibitory activity against this enzyme.
Equilibrative Nucleoside Transporter (ENT) Inhibition
Equilibrative nucleoside transporters (ENTs), particularly ENT1, are transmembrane proteins that facilitate the transport of nucleosides across cell membranes. nih.gov They play a crucial role in nucleoside salvage pathways and the cellular uptake of nucleoside analogue drugs used in cancer and viral therapies. nih.gov Inhibition of ENT1 can modulate adenosine signaling and impact the efficacy of these drugs. nih.gov There are no published research findings on the inhibitory effects of this compound on equilibrative nucleoside transporters.
Placenta Growth Factor (PIGF-1) Inhibition
There is currently no publicly available scientific literature detailing studies that have investigated the potential of this compound to inhibit Placenta Growth Factor (PIGF-1). Research into the effects of this specific compound on PIGF-1 activity has not been reported in the reviewed sources.
Cell-Based Functional Assays
Inhibition of Cell Growth in Cancer Cell Lines
No specific studies on the direct inhibitory effects of this compound on the growth of cancer cell lines have been identified in the available literature. While butanoic acid derivatives, in general, have been a subject of interest in oncology research for their potential to inhibit histone deacetylases and influence cell proliferation, specific data for the 4-(4-methylpiperidin-1-yl) substituted variant is not available.
Antiviral Efficacy in Cell Culture Models
A review of the scientific literature did not yield any studies concerning the evaluation of this compound for its antiviral efficacy in cell culture models. Consequently, there is no data on its potential activity against any specific viruses.
Cardiotonic Activity Assessment in Isolated Tissue Preparations (e.g., rat atria)
There are no available research findings from studies assessing the cardiotonic activity of this compound in isolated tissue preparations, such as rat atria. Therefore, its effects on myocardial contractility and other cardiac parameters have not been documented.
Preclinical In Vivo Pharmacological Studies in Animal Models
Assessment of Neuroprotective Effects in Experimental Seizure Models
No in vivo pharmacological studies investigating the neuroprotective effects of this compound in experimental seizure models have been found in the public domain. Research into the potential anticonvulsant or neuroprotective properties of this specific compound in animal models of seizures has not been reported.
Evaluation of Antitumor Efficacy in Xenograft Models
No published studies were identified that investigated the in vivo antitumor efficacy of this compound in xenograft models. Data regarding tumor growth inhibition, survival analysis, or other relevant efficacy endpoints in animal models of cancer are not available in the current scientific literature.
Pharmacodynamic Biomarker Modulation (e.g., p53 activation, PARP cleavage)
There is no available data from preclinical studies on the pharmacodynamic effects of this compound. Specifically, no research has been published detailing its ability to induce p53 activation or PARP (Poly ADP-ribose polymerase) cleavage, which are common biomarkers for DNA damage and apoptosis in cancer cells.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Analysis
Identification of Critical Structural Motifs for Biological Activity
Information specifically identifying the critical structural motifs of 4-(4-Methylpiperidin-1-yl)butanoic acid for any particular biological activity is not available in published research. In related series of piperidine-containing compounds, the piperidine (B6355638) ring often serves as a key scaffold for interacting with receptors, while the nature and length of the acidic side chain can influence potency and selectivity. However, without experimental data on this specific molecule, any discussion of its critical motifs would be speculative.
Quantitative Analysis of Substituent Effects on Potency and Selectivity
There are no published studies that provide a quantitative analysis of how substituents on the this compound scaffold affect its potency and selectivity for any biological target. Such an analysis would require the synthesis and biological evaluation of a series of analogues, for which data is not available.
Stereochemical Influences on Compound Activity and Enantiomeric Preferences
Research into the stereochemical influences on the activity of this compound has not been reported. The 4-methylpiperidine (B120128) moiety contains a chiral center, which could lead to enantiomers with different biological activities. However, studies detailing the synthesis of individual enantiomers and their differential pharmacological effects are not present in the scientific literature.
Elucidation of Structure-Kinetic Relationships at Pharmacological Targets
No studies have been found that elucidate the structure-kinetic relationships of this compound at any pharmacological targets. This type of analysis, which examines how structural features influence the rates of association and dissociation from a biological target, requires specific and advanced experimental investigation that has not been published for this compound.
Mechanistic Insights and Molecular Target Identification
Elucidation of the Molecular Mechanism of Action
Current research has not provided a clear elucidation of the molecular mechanism of action for 4-(4-Methylpiperidin-1-yl)butanoic acid. While butanoic acid and its derivatives are known to exhibit biological activities, such as the inhibition of histone deacetylases (HDAC) and acting as ligands for G protein-coupled receptors like GPR109A, there is no specific evidence to indicate that this compound shares these mechanisms. The structural modification of the butanoic acid backbone with a 4-methylpiperidine (B120128) group significantly alters the molecule's properties, and as such, its mechanism of action cannot be inferred from that of simpler butanoic acid derivatives.
Characterization of Downstream Signaling Pathway Modulation
Consistent with the absence of a defined molecular target, there is no available research characterizing the modulation of any downstream signaling pathways by this compound. Elucidation of such pathways would first require the identification of a primary biological target and a demonstrable interaction, which is currently lacking in the scientific record.
Academic Research Applications and Future Directions
Utility as Chemical Probes for Dissecting Biological Processes
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. The development of selective and potent probes is crucial for validating new drug targets and understanding complex cellular pathways. While 4-(4-methylpiperidin-1-yl)butanoic acid itself is not typically used as a standalone chemical probe, its structural motifs are integral to the synthesis of such tools.
The piperidine (B6355638) heterocycle is a common feature in many biologically active compounds, prized for its ability to confer favorable properties like aqueous solubility and the capacity to engage in specific interactions with protein binding sites. The butanoic acid tail provides a versatile linker and a carboxylic acid group that can be modified or used as a handle for attaching other chemical moieties, such as fluorescent tags or reactive groups for target identification. Researchers utilize fragments like this to systematically build and optimize molecules, aiming to create highly selective probes for targets that are otherwise difficult to study. nih.gov
Contribution to the Rational Design of Novel Bioactive Scaffolds
The primary application of this compound in research is as a foundational element in rational drug design and, more specifically, in fragment-based drug discovery (FBDD). nih.govnih.gov FBDD is a powerful strategy that starts with identifying small, low-complexity molecules, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then grown or combined to produce more potent and selective lead compounds.
The 4-methylpiperidine (B120128) group provides a three-dimensional structure that can effectively explore the chemical space of a protein's binding pocket, while the butanoic acid portion offers a clear vector for synthetic elaboration. nih.gov A protected version of the compound, 4-(1-Fmoc-piperidin-4-yl)butanoic acid, is a versatile building block used extensively in peptide synthesis and medicinal chemistry. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its incorporation into peptide chains, allowing researchers to create complex molecules with specific biological functions. chemimpex.com
This building block plays a significant role in designing compounds aimed at specific receptors and is valuable in the development of targeted drug delivery systems. chemimpex.com Its ability to enhance the solubility and stability of peptide-based drugs makes it a preferred component in pharmaceutical research. chemimpex.com The utility of the piperidine scaffold is evident in the development of various therapeutics, including inhibitors of the NLRP3 inflammasome and antagonists for the GABAA receptor, demonstrating the broad applicability of this chemical motif in creating novel bioactive agents. mdpi.comnih.gov
Table 1: Application of Piperidine-Containing Scaffolds in Research
| Scaffold/Derivative | Research Application Area | Key Function | Reference |
|---|---|---|---|
| 4-(1-Fmoc-piperidin-4-yl)butanoic acid | Peptide Synthesis, Drug Development | Serves as a crucial building block for creating complex molecules and enhancing drug solubility/stability. | chemimpex.com |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Inflammation Research | Used as a core structure for designing novel NLRP3 inflammasome inhibitors. | mdpi.com |
| 5-(Piperidin-4-yl)-3-hydroxypyrazole | Neuroscience, Pharmacology | Acts as a novel scaffold for developing antagonists for the GABAA receptor binding site. | nih.gov |
Methodological Advancements in Chemical Biology Research
The use of well-defined, versatile building blocks like this compound is central to modern methodological advancements in chemical biology, particularly in combinatorial chemistry and high-throughput screening. The availability of such fragments allows for the systematic and efficient synthesis of large libraries of related compounds. nih.gov
By modifying the piperidine ring or extending the butanoic acid chain, researchers can rapidly generate molecular diversity. These compound libraries can then be screened against various biological targets to identify new hits. This approach accelerates the early stages of drug discovery and probe development. The principles of FBDD, which rely on fragments like this one, have become a cornerstone of modern drug discovery, leading to the development of several marketed drugs. nih.gov The synthetic tractability of this compound and its derivatives allows chemists to readily create analogues, facilitating the exploration of structure-activity relationships (SAR) and the optimization of initial hits into potent leads. nih.gov
Emerging Research Avenues and Potential Interdisciplinary Applications
The structural characteristics of this compound suggest its potential utility in several emerging fields of research. Its role as a building block in peptide synthesis opens avenues in proteomics and the development of sophisticated bioconjugates. chemimpex.com For instance, it could be incorporated into peptides designed to mimic protein-protein interactions or to act as targeted delivery vehicles for imaging agents or therapeutic payloads.
Furthermore, the prevalence of the piperidine scaffold in neuropharmacology suggests that derivatives of this compound could be explored for activity against a range of central nervous system targets. nih.gov Its application in developing inflammasome inhibitors also points to potential uses in immunology and the study of inflammatory diseases. mdpi.com As research continues to bridge the gap between chemistry, biology, and medicine, versatile molecular scaffolds like this compound will remain essential tools for innovation and discovery.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 4-(4-Methylpiperidin-1-yl)butanoic acid?
- Synthesis : A multi-step approach is typical. For example, coupling a piperidine derivative (e.g., 4-methylpiperidine) with a butanoic acid scaffold via nucleophilic substitution or amide bond formation. Acid-catalyzed ester hydrolysis can yield the final carboxylic acid .
- Purification : Use recrystallization (e.g., from aqueous HBr mixtures for halogenated analogs ) or reverse-phase HPLC with mobile phases like methanol-sodium acetate buffer (pH 4.6) .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Structural Confirmation : Employ -/-NMR to identify the piperidine ring protons (δ 1.2–2.8 ppm) and carboxylic acid proton (δ 12–13 ppm). Mass spectrometry (ESI-MS) confirms molecular weight .
- Purity Analysis : Use HPLC with UV detection (e.g., 254 nm) and a sodium 1-octanesulfonate buffer system to assess impurities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, measure IC values via kinetic assays .
- Receptor Binding : Radioligand displacement assays (e.g., GABA receptors) to quantify affinity (K) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
- Modification Strategies : Introduce halogen substituents (e.g., Br or Cl) on aromatic rings to enhance binding via hydrophobic interactions . Replace the methyl group on piperidine with bulkier substituents to study steric effects .
- Data Analysis : Compare IC values of analogs using multivariate regression to identify critical substituents .
Q. What computational methods are effective for predicting target interactions and pharmacokinetics?
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., COX-2). Focus on hydrogen bonding with the carboxylic acid group and piperidine’s hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. The carboxylic acid group may limit CNS penetration due to high polarity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, conflicting enzyme inhibition data may arise from differences in buffer systems .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. What protocols are recommended for studying metabolic stability and metabolite identification?
- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS/MS. Monitor for oxidative metabolites (e.g., hydroxylation on the piperidine ring) .
- Stability Testing : Perform forced degradation under acidic/alkaline conditions and quantify parent compound loss via HPLC .
Q. How can polymorphism and solid-state stability be investigated for formulation development?
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